REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:16][CH:17]1[CH2:19][CH2:18]1.O>CN(C=O)C>[CH:17]1([CH2:16][O:8][C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[N:7][CH:6]=2)[CH2:19][CH2:18]1 |f:1.2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=N1)O
|
Name
|
cesium carbonate
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
BrCC1CC1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (twice)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (3:1 (v/v))
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)COC=1C=CC(=NC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |